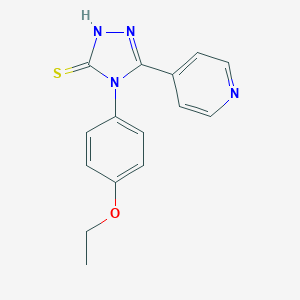

4-(4-ethoxyphenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

4-(4-ethoxyphenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol (EPPT) is an organic compound with a wide range of applications in the field of scientific research. Its unique structure allows it to be used as a ligand in various biochemical and physiological studies and experiments. EPPT is an important tool for understanding the mechanisms of action of various compounds, and it has been widely used in the fields of biochemistry, physiology and drug development.

Wissenschaftliche Forschungsanwendungen

Synthesis and Antimicrobial Activities

4-Phenyl-5-pyridin-4-yl-4H-1,2,4-triazole-3-thiol, a closely related compound, has been studied extensively for its antimicrobial properties. It forms various derivatives like alkylated derivatives, Mannich base derivatives, Schiff base derivatives, and oxadiazole-thiol derivatives, all of which display varying degrees of antimicrobial activity. Such derivatives are synthesized through multiple steps using 4-phenyl-5-pyridin-4-yl-4H-1,2,4-triazole-3-thiol as a precursor (Bayrak, Demirbaş, Karaoglu, & Demirbas, 2009).

Antimicrobial and Antitubercular Activities

Another derivative, 4-amino-5-(3-pyridyl)-4H-1,2,4-triazole-3-thiol, has been used to synthesize compounds exhibiting antimicrobial and antitubercular activities. These compounds include benzal-amino-mercapto-pyridin-triazoles, thiazolidinones, and Mannich bases, all showcasing potential in antimicrobial applications (Dave, Purohit, Akbari, & Joshi, 2007).

Pharmacological and Biological Activities

Synthesis of various pharmacologically active derivatives of 4-(4-ethoxyphenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol, such as Schiff bases, Mannich bases, and thiazolidinones, has been extensively studied. These derivatives exhibit a range of biological activities, including antimicrobial, anti-inflammatory, antitubercular, and anticancer properties. This highlights the compound's potential in developing novel therapeutic agents (Karpun & Polishchuk, 2021).

Corrosion Inhibition

The compound and its derivatives have been explored as corrosion inhibitors. Studies show that compounds like 4-allyl-5-pyridin-4-yl-4H-1,2,4-triazole-3-thiol effectively inhibit mild steel corrosion in acidic solutions. This opens avenues for their application in corrosion protection and material science (Orhan, Ercan, Koparir, & Soylemez, 2012).

Molecular Docking and Anti-Cancer Studies

Molecular docking studies of benzimidazole derivatives containing 1,2,4-triazole indicate potential anti-cancer properties. The interaction of these compounds with biological targets, such as enzymes, suggests their utility in designing cancer therapeutics (Karayel, 2021).

Eigenschaften

IUPAC Name |

4-(4-ethoxyphenyl)-3-pyridin-4-yl-1H-1,2,4-triazole-5-thione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N4OS/c1-2-20-13-5-3-12(4-6-13)19-14(17-18-15(19)21)11-7-9-16-10-8-11/h3-10H,2H2,1H3,(H,18,21) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYWAKFQLMGBLIJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)N2C(=NNC2=S)C3=CC=NC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N4OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(4-ethoxyphenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(3Z)-5-fluoro-3-[(2Z)-4-oxo-2-{[2-(trifluoromethyl)phenyl]imino}-1,3-thiazolidin-5-ylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B474984.png)

![6-(3-Chlorophenyl)-3-(4-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B475029.png)

![6-(3-Fluorophenyl)-3-(4-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B475037.png)

![2,4-Dichlorophenyl [3-(4-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]methyl ether](/img/structure/B475038.png)

![ethyl (3-{[5-(4-hydroxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-2-oxo-2,3,4,5-tetrahydro-1H-1-benzazepin-1-yl)acetate](/img/structure/B475046.png)

![1H-indole-2,3-dione 3-[N-(1-adamantyl)thiosemicarbazone]](/img/structure/B475081.png)

![1H-indole-2,3-dione 3-{[4,5-bis(phenylimino)-1,3-thiazolidin-2-ylidene]hydrazone}](/img/structure/B475122.png)

![N-[5-anilino-2-(1H-benzimidazol-2-yl)-6H-1,3,4-thiadiazin-6-ylidene]-N-phenylamine](/img/structure/B475131.png)

![3-{[5-(4-Methoxy-3-methylbenzylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoic acid](/img/structure/B475275.png)